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Abstract

Isoamyl angelate, a naturally occurring ester, is a significant contributor to the characteristic
aroma of Roman chamomile oil. Its complex olfactory profile, described as a blend of floral,
fruity, and herbaceous notes, makes it a molecule of interest in the fields of flavor and
fragrance chemistry, as well as in sensory science and drug development where understanding
chemosensory perception is crucial. This technical guide provides a comprehensive overview
of the olfactory properties of isoamyl angelate, including its detailed odor profile,
physicochemical characteristics, and proposed experimental protocols for its synthesis,
analytical quantification, and sensory evaluation. Furthermore, this guide illustrates the
fundamental signaling pathways involved in odor perception and the logical relationship
between the molecular structure of isoamyl angelate and its aromatic qualities.

Introduction

Isoamyl angelate, systematically named 3-methylbutyl (22)-2-methylbut-2-enoate, is an
organic ester that plays a key role in the aromatic bouquet of various natural products, most
notably Roman chamomile (Chamaemelum nobile) essential oil.[1] Its unique and pleasant
aroma, which is often described as warm-herbaceous, wine-like, ethereal, and fruity-fresh, has
led to its use in the flavor and fragrance industry.[2][3] Understanding the specific olfactory
properties of this molecule is essential for its effective application and for broader research into
structure-odor relationships and the mechanisms of chemosensory perception. This guide aims
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to consolidate the available technical information on isoamyl angelate and provide detailed
methodologies for its study.

Physicochemical Properties

A summary of the key physicochemical properties of isoamyl angelate is presented in Table 1.
These properties are essential for its handling, analysis, and understanding its behavior in
various matrices.

Property Value Reference(s)
Molecular Formula C10H1802 [4]

Molecular Weight 170.25 g/mol [4]

CAS Number 10482-55-0 [2]
Appearance Colorless to almost colorless 3]

clear liquid

Boiling Point 201 °C [3][5]

Density 0.89 g/cm?3 [3]

Refractive Index 1.4370 - 1.4390 [3]

Solubility Insoluble in water [6]

Floral, fruity, chamomile,
Odor Profile warm-herbaceous, wine-like, [21[3][6]

ethereal, fresh

Olfactory Profile and Threshold

The odor of isoamyl angelate is multifaceted, with descriptors ranging from floral and fruity
(specifically chamomile) to warm-herbaceous, wine-like, and ethereal with fresh undertones.[2]
[3][6] This complexity makes it a valuable component in creating nuanced fragrance and flavor
profiles.

A critical parameter for characterizing the potency of an odorant is its olfactory detection
threshold, which is the minimum concentration detectable by the human sense of smell. To
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date, a specific, published olfactory detection threshold for isoamyl angelate in either air or
water has not been readily identified in the available scientific literature.

For the purpose of comparison, the olfactory detection threshold for a structurally similar ester,
isoamyl acetate, which is known for its distinct banana-like aroma, has been reported. The odor
threshold for isoamyl acetate in water is approximately 2 parts per billion (ppb).[7] It is
important to note that this value is for a different, albeit related, compound and should be used
with caution as a proxy for the potency of isoamyl angelate.

Experimental Protocols
Synthesis of Isoamyl Angelate via Fischer Esterification

The following protocol describes a general method for the synthesis of isoamyl angelate
based on the well-established Fischer esterification reaction, adapted from procedures for
similar esters like isoamyl acetate.[8][9][10][11][12][13]

Materials:

e |soamyl alcohol (3-methyl-1-butanol)

e Angelic acid ((22)-2-methyl-2-butenoic acid)

o Concentrated sulfuric acid (catalyst)

e Anhydrous sodium sulfate

» 5% Sodium bicarbonate solution

o Diethyl ether (or other suitable extraction solvent)
o Saturated sodium chloride solution (brine)
Apparatus:

e Round-bottom flask

o Reflux condenser
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Heating mantle with a magnetic stirrer
Separatory funnel
Distillation apparatus

Standard laboratory glassware

Procedure:

Reaction Setup: In a round-bottom flask, combine a molar excess of isoamyl alcohol with
angelic acid. A typical molar ratio would be 2:1 or 3:1 of alcohol to acid to drive the
equilibrium towards the product.

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately
1-2% of the total volume of reactants) to the flask while stirring.

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating
mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to equilibrium. The
reaction should be monitored by thin-layer chromatography (TLC) to assess its completion.

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory
funnel.

Extraction: Add an equal volume of deionized water and extract the product into an organic
solvent like diethyl ether.

Washing: Wash the organic layer sequentially with:
o 5% sodium bicarbonate solution to neutralize any unreacted acid (caution: CO:z evolution).

o Saturated sodium chloride solution (brine) to remove any remaining water-soluble
impurities.

Drying: Dry the organic layer over anhydrous sodium sulfate.

Solvent Removal: Remove the solvent by rotary evaporation.
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« Purification: Purify the crude isoamyl angelate by fractional distillation under reduced
pressure to obtain the final product.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

This protocol provides a general framework for the quantitative analysis of isoamyl angelate in
a sample matrix, such as an essential oil or a beverage, based on standard methods for flavor
ester analysis.[1][4][5][14]

Instrumentation:

¢ Gas chromatograph coupled with a mass spectrometer (GC-MS)

o Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-INNOWax)
Sample Preparation:

e Liquid Samples (e.g., beverages): Perform a liquid-liquid extraction with a suitable solvent
(e.g., dichloromethane or a mixture of pentane and diethyl ether). Alternatively, headspace
solid-phase microextraction (HS-SPME) can be used for volatile analysis.[1]

o Essential Oils: Dilute the essential oil in a suitable solvent (e.g., ethanol or hexane) to an
appropriate concentration for GC-MS analysis.

GC-MS Parameters (Example):

Injector Temperature: 250 °C

¢ Injection Mode: Splitless or split (e.g., 20:1 ratio)

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
e Oven Temperature Program:

o Initial temperature: 40 °C, hold for 2 minutes

o Ramp: 5 °C/min to 240 °C
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o Hold: 5 minutes at 240 °C

MS Transfer Line Temperature: 280 °C

lon Source Temperature: 230 °C

lonization Mode: Electron lonization (El) at 70 eV

Scan Range: m/z 40-400
Data Analysis:

« |dentify isoamyl angelate by comparing its mass spectrum and retention time with that of a
pure standard.

e Quantify the concentration of isoamyl angelate using an internal standard method.

Sensory Evaluation by Quantitative Descriptive Analysis

(QDA)

The following protocol outlines a Quantitative Descriptive Analysis (QDA) to characterize the
olfactory profile of isoamyl angelate.[12][13][15][16][17]

Panel Selection and Training:

o Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and
availability.

e Conduct training sessions to familiarize panelists with the QDA methodology and to develop
a consensus vocabulary for describing the aroma of isoamyl angelate. Reference standards
for various fruity, floral, and herbaceous notes should be provided.

Sample Preparation and Presentation:

» Prepare a series of dilutions of isoamyl angelate in an odorless solvent (e.g., mineral oil or
propylene glycol) at concentrations above its detection threshold.

e Present the samples in coded, capped glass vials or on unscented smelling strips.
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o Samples should be presented in a randomized order to each panelist.
Evaluation Procedure:

o Panelists evaluate the aroma of each sample and rate the intensity of each descriptor on a
line scale (e.g., a 15-cm line scale anchored with "low" and "high").

o Developed descriptors for isoamyl angelate may include:

[¢]

Fruity: (e.g., apple, pear, tropical fruit)

[e]

Floral: (e.g., chamomile, rose)

o

Herbaceous: (e.g., green, hay-like)

[¢]

Winy/Ethereal:

Sweet:

[e]

» Panelists should cleanse their palate with water and wait for a specified time between
samples to avoid olfactory fatigue.

Data Analysis:
e Convert the line scale ratings to numerical data.

e Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to
determine significant differences in attribute intensities across different concentrations.

o Generate a sensory profile (spider web plot) to visualize the aroma characteristics of
isoamyl angelate.

Signaling Pathways and Structure-Odor

Relationship
Olfactory Signal Transduction Pathway
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The perception of odorants like isoamyl angelate begins with their interaction with olfactory
receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These
receptors are G-protein coupled receptors (GPCRSs). The binding of an odorant molecule
initiates a signal transduction cascade, as depicted in the following diagram.

G-protein (Golf) 3. Activation

Isoamyl Angelate 1. Binding Olfactory Receptor | I\ ils]1]
(Odorant) (GPCR)
5. Opens Channel CAMP ) 4. ATP to cAMP
Cyclic Nucleotide-Gated [
(CNG) lon Channel 6. Influx

A

7. Opens Channel

Adenylyl Cyclase

Ca?*-activated
CI- Channel

------------- » 9. Depolarization &

8. Efflux
Action Potential to Brain

Click to download full resolution via product page
Caption: Olfactory signal transduction cascade initiated by an odorant.

This cascade results in the depolarization of the olfactory sensory neuron and the generation of
an action potential, which is transmitted to the olfactory bulb in the brain for further processing.

Experimental Workflow for Olfactory Analysis
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A typical experimental workflow for the comprehensive olfactory analysis of a compound like
isoamyl angelate involves several key stages, from sample preparation to data interpretation.

/Synthesis & Purification\

Fischer Esterification

Fractional Distillation

.

Instrumental Ang 4

Sensory Evaluation

Sample Preparation

(Extraction/Dilution) G’anel Selection & Tramm@

. : Quantitative Descriptive
GC-MS Analysis Analysis (QDA)

Data Processing & Statistical Analysis
Quantification N )

Interpretation &
Reporting

Click to download full resolution via product page
Caption: Workflow for olfactory analysis of isoamyl angelate.

Structure-Odor Relationship

The olfactory perception of isoamyl angelate is directly linked to its molecular structure. The
presence of the ester functional group is primarily responsible for its characteristic fruity and
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sweet notes. The overall size and shape of the molecule, as well as the specific arrangement of
its atoms, determine its interaction with olfactory receptors.

Molecular Structure of Isoamyl Angelate

Ester Functional Group Isoamyl Group Angelic Acid Moiety
(-COO0-) (Branched Alkyl Chain) (Unsaturated Acyl Group)
v Olfactory Percepty
Sweetness Fruity Notes Gloral (Chamomile) Notes) @erbaceous/Green Notes)

Click to download full resolution via product page
Caption: Relationship between chemical structure and odor perception.

The isoamyl (3-methylbutyl) portion of the ester contributes to the fruity character, while the
angelic acid moiety, with its double bond, is likely responsible for the more complex floral and
herbaceous nuances.

Conclusion

Isoamyl angelate is a valuable aroma compound with a complex and desirable olfactory
profile. This technical guide has provided a detailed overview of its known properties and has
outlined comprehensive experimental protocols for its synthesis, analysis, and sensory
characterization. The provided diagrams illustrate the fundamental biological and experimental
processes related to its perception. While a specific olfactory threshold for isoamyl angelate
remains to be determined, the information and methodologies presented here offer a solid
foundation for researchers, scientists, and drug development professionals to further
investigate this intriguing molecule and its role in chemosensory science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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